molecular formula C11H12ClN3O2 B5886682 4-chloro-2-ethyl-N-(furan-2-ylmethyl)pyrazole-3-carboxamide

4-chloro-2-ethyl-N-(furan-2-ylmethyl)pyrazole-3-carboxamide

Cat. No.: B5886682
M. Wt: 253.68 g/mol
InChI Key: HNRRWRFQCFXMNV-UHFFFAOYSA-N
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Description

4-chloro-2-ethyl-N-(furan-2-ylmethyl)pyrazole-3-carboxamide is a heterocyclic compound that features a pyrazole ring substituted with a chloro group, an ethyl group, and a furan-2-ylmethyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-ethyl-N-(furan-2-ylmethyl)pyrazole-3-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination of the pyrazole ring can be achieved using reagents such as thionyl chloride or phosphorus oxychloride.

    Attachment of the Furan-2-ylmethyl Group: This step involves the reaction of the pyrazole derivative with furan-2-ylmethylamine under coupling conditions, often using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DMT (dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis may be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-ethyl-N-(furan-2-ylmethyl)pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using Pd/C and hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: 2-ethyl-N-(furan-2-ylmethyl)pyrazole-3-carboxamide.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-chloro-2-ethyl-N-(furan-2-ylmethyl)pyrazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antibacterial, antifungal, and anticancer agent due to its unique structural features.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Chemical Biology: It serves as a probe to study the mechanisms of action of various biological processes.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of 4-chloro-2-ethyl-N-(furan-2-ylmethyl)pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and pyrazole moiety can interact with active sites of enzymes, potentially inhibiting their activity. The chloro and ethyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-ethyl-N-(furan-2-ylmethyl)pyrazole-3-carboxamide: Unique due to its specific substitution pattern.

    N-(furan-2-ylmethyl)pyrazole-3-carboxamide: Lacks the chloro and ethyl groups, which may result in different biological activities.

    4-chloro-2-ethylpyrazole-3-carboxamide: Lacks the furan-2-ylmethyl group, which may affect its interaction with biological targets.

Uniqueness

This compound is unique due to the combination of its chloro, ethyl, and furan-2-ylmethyl substituents, which contribute to its distinct chemical and biological properties. This unique substitution pattern may result in enhanced biological activity and specificity compared to similar compounds.

Properties

IUPAC Name

4-chloro-2-ethyl-N-(furan-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O2/c1-2-15-10(9(12)7-14-15)11(16)13-6-8-4-3-5-17-8/h3-5,7H,2,6H2,1H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNRRWRFQCFXMNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)Cl)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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